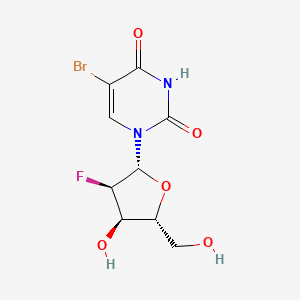

5-Bromo-2'-deoxy-2'-fluorouridine

Description

BenchChem offers high-quality 5-Bromo-2'-deoxy-2'-fluorouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2'-deoxy-2'-fluorouridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFN2O5 |

|---|---|

Molecular Weight |

325.09 g/mol |

IUPAC Name |

5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

WFOXFPXBLFRFHB-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-2'-deoxy-2'-fluorouridine (CAS 55612-18-5): Structural Dynamics, Mechanistic Pharmacology, and Synthetic Utility in Drug Development

Executive Summary

5-Bromo-2'-deoxy-2'-fluorouridine (5-Br-2'-F-dU) is a highly specialized, dual-purpose pyrimidine nucleoside analog. In biological systems, it acts as a potent competitive inhibitor of DNA polymerase, disrupting cellular replication. In medicinal chemistry, its unique stereoelectronic profile makes it an indispensable synthetic scaffold for developing advanced antituberculosis and antiviral therapeutics. This technical guide deconstructs the structural causality, pharmacological mechanisms, and validated synthetic workflows associated with this critical molecule.

Molecular Architecture and Physicochemical Properties

The therapeutic and synthetic value of 5-Br-2'-F-dU is entirely dictated by its strategic halogenations:

-

2'-Fluoro Substitution (Stereoelectronic Control): The extreme electronegativity of the fluorine atom at the 2'-position induces a strong gauche effect. This stereoelectronic pull forces the furanose ring into a C3'-endo (North) conformation. This structural pre-organization mimics RNA and A-form DNA duplexes, enhancing binding affinity to target polymerases while heavily shielding the N-glycosidic bond against enzymatic phosphorolysis.

-

5-Bromo Substitution (Steric Mimicry & Reactivity): Biologically, the van der Waals radius of bromine (1.95 Å) is nearly identical to the 5-methyl group of native thymidine (2.00 Å). This allows the analog to masquerade as a natural substrate for cellular kinases. Synthetically, the 5-bromo position serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the nucleobase.

Quantitative Physicochemical Data

Data summarized for formulation and synthetic planning ().

| Property | Specification |

| Chemical Name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil |

| CAS Number | 55612-18-5 |

| Molecular Formula | C9H10BrFN2O5 |

| Molecular Weight | 325.09 g/mol |

| InChIKey | WFOXFPXBLFRFHB-UAKXSSHOSA-N |

| Appearance | Solid / Powder |

| Purity Standard | ≥ 99% |

Mechanistic Pharmacology: DNA Polymerase Inhibition

Once internalized by the target cell, 5-Br-2'-F-dU acts as a prodrug. It undergoes stepwise phosphorylation by intracellular kinases to form its active triphosphate derivative. This active metabolite is a potent competitive inhibitor of DNA synthesis, binding directly to DNA polymerase (1[1]). The 2'-fluoro modification introduces critical steric and electronic clashes within the polymerase active site, blocking the incorporation of natural nucleotides and ultimately triggering replication arrest.

Fig 1: Intracellular activation and DNA polymerase inhibition mechanism of 5-Br-2'-F-dU.

Synthetic Utility in Antimicrobial Development

Beyond direct pharmacological application, 5-Br-2'-F-dU is heavily utilized as a foundational reagent in the synthesis of β-D-arabinofuranosyl and deoxyfluoro-β-D-ribofuranosyl pyrimidine nucleoside analogs (2[2]). These specialized derivatives have demonstrated potent antituberculosis activity against Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium avium in vitro (3[3]).

Fig 2: Synthetic workflow for generating antituberculosis analogs from 5-Br-2'-F-dU.

Experimental Protocol: Synthesis of Antituberculosis Analogs

To leverage 5-Br-2'-F-dU for the development of novel mycobacterial inhibitors, the following self-validating synthetic protocol is recommended. The causality of each step ensures high yield and structural integrity.

Step 1: Substrate Preparation and Protection

-

Action: Dissolve 5-Br-2'-F-dU in anhydrous pyridine under a strict argon atmosphere. Slowly introduce 4,4'-dimethoxytrityl chloride (DMT-Cl) at 0°C.

-

Causality: Pyridine acts dually as a solvent and an acid scavenger. The argon atmosphere prevents moisture-induced degradation of the intermediate. DMT-Cl selectively protects the primary 5'-hydroxyl due to steric bulk, leaving the secondary 3'-hydroxyl available for further targeted modifications.

Step 2: Palladium-Catalyzed Cross-Coupling (Base Diversification)

-

Action: To the protected intermediate, introduce the desired terminal alkyne or arylboronic acid, along with catalytic Pd(PPh3)4 and CuI in anhydrous DMF. Heat to 60°C.

-

Causality: The 5-bromo position is highly susceptible to oxidative addition by Pd(0). This facilitates Sonogashira or Suzuki-Miyaura coupling, allowing researchers to expand the chemical space of the nucleobase—a crucial step for enhancing binding affinity to the hydrophobic pockets of mycobacterial target enzymes.

Step 3: Deprotection and Isolation

-

Action: Treat the crude coupled intermediate with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 15 minutes to remove the DMT group.

-

Causality: Mildly acidic conditions are required to cleave the trityl ether. Prolonged exposure or stronger acids must be avoided to prevent the hydrolysis of the sensitive N-glycosidic bond.

Step 4: Analytical Validation (Self-Validating System)

-

Action: Purify the final compound via preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). Validate the molecular structure using High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR.

-

Causality: HRMS confirms the exact mass of the modified nucleobase. Crucially, 19F-NMR must be utilized to confirm the retention and spatial orientation of the 2'-fluoro group, ensuring that the critical stereoelectronic properties of the scaffold have not been compromised during synthesis.

Safety, Handling, and Storage Protocols

Handling 5-Bromo-2'-deoxy-2'-fluorouridine requires strict adherence to safety and environmental controls. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) ().

-

Self-Validating Storage System: To prevent oxidative degradation and moisture absorption, the compound must be stored at 2-8°C under an inert atmosphere (nitrogen or argon) (4[4]). Containers must be tightly sealed and kept upright.

-

Handling Precautions: All synthetic manipulations must be performed within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and appropriate laboratory coats to mitigate dermal and inhalation exposure risks.

References

Sources

Advanced Synthesis Pathways for 5-Bromo-2'-deoxy-2'-fluorouridine: A Technical Guide for Drug Development and PET Radiochemistry

Executive Summary & Mechanistic Rationale

The synthesis of halogenated nucleoside analogs is a cornerstone of modern antiviral therapy, oncology, and molecular imaging. Among these, 5-Bromo-2'-deoxy-2'-fluorouridine occupies a privileged space. The substitution of the 5-position with bromine (Van der Waals radius ~1.95 Å) perfectly mimics the 5-methyl group of thymidine (~2.00 Å), allowing the molecule to act as a high-affinity substrate for mammalian and viral thymidine kinases (e.g., HSV1-tk). Simultaneously, the introduction of a highly electronegative fluorine atom at the 2'-position of the furanose ring exerts a profound stereoelectronic effect: it stabilizes the glycosidic bond against enzymatic cleavage by nucleoside phosphorylases and dictates the sugar pucker, which strictly governs enzyme binding affinity.

Depending on the stereochemistry at the 2'-position, the synthesis diverges into two distinct targets:

-

The Ribo-Epimer (BFU): 5-Bromo-2'-deoxy-2'-fluorouridine (fluorine "down", C3'-endo conformation). This epimer is predominantly utilized as an in vivo cellular proliferation marker to measure DNA synthesis rates [3].

-

The Arabino-Epimer (FBAU): 1-(2-Deoxy-2-fluoro-

-D-arabinofuranosyl)-5-bromouracil (fluorine "up", C2'-endo conformation). FBAU is a critical reporter probe in Positron Emission Tomography (PET) imaging for tracking gene expression [2].

This whitepaper details the self-validating synthetic workflows, causal mechanistic steps, and quantitative metrics required to synthesize both epimers with high anomeric purity and chemical yield.

Pathway A: Synthesis of the Ribo-Epimer (BFU)

The synthesis of the ribo-epimer relies on the stereospecific intramolecular cyclization of uridine, followed by nucleophilic fluorination and electrophilic bromination.

Mechanistic Logic

To achieve the ribo-configuration (fluorine "down"), the stereocenter at C2' of natural uridine must undergo a double inversion.

-

First Inversion (Cyclization): Uridine is reacted with diphenyl carbonate. The C2-carbonyl oxygen of the uracil base attacks the C2' carbon of the ribose, displacing the activated hydroxyl group to form a 2,2'-anhydro linkage. This forces the C2' position into the arabino configuration.

-

Second Inversion (Fluorination): The rigid 2,2'-anhydrouridine is subjected to nucleophilic attack by fluoride. The fluoride ion attacks the C2' carbon from the

-face (anti to the anhydro bond), cleaving the C2-O-C2' bridge and restoring the ribo configuration [1]. -

Bromination: The resulting 2'-deoxy-2'-fluorouridine undergoes electrophilic aromatic substitution at the C5 position using N-Bromosuccinimide (NBS).

Pathway A: Synthesis of the ribo-epimer (BFU) via 2,2'-anhydrouridine ring opening.

Experimental Protocol A (Self-Validating Workflow)

Step 1: Synthesis of 2,2'-Anhydrouridine

-

Procedure: Suspend Uridine (10.0 g, 41.0 mmol), diphenyl carbonate (10.5 g, 49.2 mmol), and sodium bicarbonate (0.2 g) in anhydrous DMF (40 mL). Heat the mixture to 150°C under argon for 2 hours.

-

Causality: Diphenyl carbonate acts as a dehydrating carbonyl transfer agent. The trace NaHCO3 acts as a mild base to facilitate the initial transesterification at the 2'-OH.

-

Validation: TLC (DCM:MeOH 8:2) will show the disappearance of uridine (

) and the appearance of a slower-moving, UV-active spot (

Step 2: Fluorination via HF/Pyridine

-

Procedure: Dissolve the crude 2,2'-anhydrouridine in 30 mL of HF/pyridine (Olah's reagent) in a Teflon flask. Heat at 100°C for 4 hours. Quench carefully with cold aqueous calcium carbonate.

-

Causality: HF/pyridine provides a highly concentrated, nucleophilic fluoride source while buffering the extreme acidity and volatility of anhydrous HF. The Teflon flask is mandatory as HF etches borosilicate glass, which would consume the reagent and contaminate the reaction with fluorosilicates.

Step 3: Electrophilic Bromination

-

Procedure: Dissolve 2'-deoxy-2'-fluorouridine (2.0 g, 8.1 mmol) in a mixture of DMF (15 mL) and glacial acetic acid (5 mL). Add N-Bromosuccinimide (NBS) (1.6 g, 9.0 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours.

-

Causality: Acetic acid polarizes the Br-N bond of NBS, generating a highly electrophilic bromonium ion (

) equivalent that readily attacks the electron-rich C5 position of the uracil ring. -

Validation: The reaction mixture shifts from pale yellow to colorless as the bromonium ion is consumed.

-NMR will show the complete disappearance of the characteristic uracil C5-H doublet at ~5.7 ppm.

Pathway B: Synthesis of the Arabino-Epimer (FBAU)

The arabino-epimer cannot be efficiently synthesized via the anhydro route due to the required stereochemistry. Instead, it utilizes a convergent Vorbrüggen Glycosylation coupling a pre-fluorinated sugar with a silylated nucleobase [2].

Mechanistic Logic

-

Sugar Activation: 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-

-D-arabinofuranose is treated with HBr/AcOH to generate the highly reactive 1- -

Base Silylation: 5-Bromouracil is reacted with hexamethyldisilazane (HMDS) to form 2,4-bis(trimethylsilyl)-5-bromouracil. Silylation increases the lipophilicity of the base (allowing it to dissolve in organic solvents) and enhances its nucleophilicity at the N1 position.

-

Vorbrüggen Coupling: Mediated by a Lewis acid (TMSOTf), the bromo-sugar forms an oxocarbenium ion. The bulky 3-O-benzoyl group sterically shields the

-face, directing the silylated base to attack from the -

Zemplén Deprotection: Sodium methoxide in methanol removes the benzoyl protecting groups via transesterification.

Pathway B: Synthesis of the arabino-epimer (FBAU) via Vorbrüggen glycosylation.

Experimental Protocol B (Self-Validating Workflow)

Step 1: Silylation of 5-Bromouracil

-

Procedure: Suspend 5-bromouracil (1.5 g, 7.8 mmol) in HMDS (15 mL) with a catalytic amount of ammonium sulfate (20 mg). Reflux at 120°C until the suspension turns into a clear, homogenous solution (approx. 2 hours). Evaporate excess HMDS under vacuum to yield a viscous oil.

-

Causality: The generation of a clear solution is the visual self-validation that the insoluble uracil has been fully converted to the highly soluble bis-TMS ether.

Step 2: Bromination of the Fluorinated Sugar

-

Procedure: Dissolve 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-

-D-arabinofuranose (2.5 g, 5.4 mmol) in anhydrous DCM (20 mL). Cool to 0°C and add 33% HBr in acetic acid (5 mL). Stir for 2 hours, then evaporate co-distilling with toluene to remove residual HBr. -

Causality: Toluene co-evaporation is critical; residual HBr will protonate the silylated base in the next step, destroying its nucleophilicity and halting the coupling reaction.

Step 3: Vorbrüggen Glycosylation

-

Procedure: Dissolve the crude bromo-sugar and the silylated base in anhydrous 1,2-dichloroethane (30 mL). Add TMSOTf (1.2 mL, 6.6 mmol) dropwise. Heat at 85°C for 4 hours. Quench with saturated aqueous

. -

Causality: TMSOTf acts as a potent Lewis acid, facilitating the departure of the anomeric bromide to generate the oxocarbenium ion. The high temperature (85°C) provides the thermodynamic energy required to overcome the steric hindrance of the 3-O-benzoyl group during

-face attack.

Step 4: Zemplén Deprotection

-

Procedure: Dissolve the protected nucleoside in anhydrous methanol (20 mL) and add 1M NaOMe in methanol (1.5 mL). Stir at room temperature for 3 hours. Neutralize with Dowex 50WX8 (

form) resin, filter, and concentrate. -

Validation: The cleavage of the bulky benzoyl groups will cause a dramatic shift in TLC retention. The protected intermediate (

in DCM:MeOH 95:5) will convert to the highly polar target FBAU (

Quantitative Data & Optimization

To ensure reproducibility and high-fidelity scale-up, the following quantitative metrics must be monitored.

Table 1: Comparison of Epimeric Synthesis Pathways

| Parameter | Pathway A (Ribo / BFU) | Pathway B (Arabino / FBAU) |

| Starting Material | Uridine | 1,3,5-Tri-O-benzoyl-2-F-arabinose |

| Key Intermediate | 2,2'-Anhydrouridine | 1- |

| Stereocontrol Mechanism | Double | Steric shielding via 3-O-Benzoyl |

| Anomeric Purity ( | > 1:99 (Strictly | ~ 1:4 to 1:9 (Requires HPLC/crystallization) |

| Overall Yield | 45 - 55% | 35 - 40% |

| Primary Application | DNA Synthesis Proliferation Marker | PET Reporter Gene Imaging ( |

Table 2: Quality Control & Validation Metrics

| Compound | Mass Spectrometry (ESI+) | ||

| BFU (Ribo) | ~ 5.90 ppm (dd, | ~ 8.10 ppm (s) | |

| FBAU (Arabino) | ~ 6.15 ppm (dd, | ~ 7.95 ppm (s) | |

| Protected FBAU | ~ 6.35 ppm (dd, | ~ 7.70 ppm (s) |

Note: The massive splitting constant (

References

-

Verheyden, J. P. H., & Moffatt, J. G. (1972). Halo sugar nucleosides. 3. Reactions for the chlorination and bromination of nucleoside hydroxyl groups. The Journal of Organic Chemistry, 37(14), 2289-2299.[Link]

-

Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405.[Link]

-

Lu, L., Bergström, M., Fasth, K. J., & Långström, B. (2000). Synthesis of [76Br]Bromofluorodeoxyuridine and Its Validation with Regard to Uptake, DNA Incorporation, and Excretion Modulation in Rats. Journal of Nuclear Medicine, 41(10), 1746-1752.[Link]

The Nucleoside Analog Divide: 5-Bromo-2'-deoxy-2'-fluorouridine vs. BrdU in Molecular Biology and Therapeutics

Executive Summary

The development of nucleoside analogs has revolutionized our ability to track cellular proliferation, engineer nuclease-resistant aptamers, and design targeted antiviral therapeutics. At the center of this evolution are two structurally related but functionally divergent molecules: BrdU (5-Bromo-2'-deoxyuridine) and 5-Bromo-2'-deoxy-2'-fluorouridine (2'-F-BrdU) .

While BrdU remains the legacy gold standard for tracking in vivo DNA synthesis, its inherent toxicity and susceptibility to nucleases limit its utility in advanced RNA engineering. Conversely, the substitution of a hydrogen atom with a highly electronegative fluorine at the 2' position in 2'-F-BrdU fundamentally alters the molecule's biophysics. This guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols for both analogs, providing researchers with a definitive framework for their application.

Structural Causality & Biophysical Divergence

The functional differences between BrdU and 2'-F-BrdU are entirely dictated by the substituent at the 2' carbon of the furanose ring.

-

BrdU (2'-H): Lacking a 2' hydroxyl group, BrdU mimics thymidine and is readily phosphorylated by cytosolic Thymidine Kinase 1 (TK1) 1. It adopts a C2'-endo sugar pucker, making it perfectly compatible with the B-form double helix of DNA. However, the bulky 5-bromo group alters the hydration shell of the major groove, leading to destabilized nucleosome positioning and significant cellular toxicity 2.

-

2'-F-BrdU (2'-F): Fluorine is the most electronegative element. Its presence at the 2' position exerts a strong stereoelectronic effect, shifting the sugar pucker from the DNA-like C2'-endo to the RNA-like C3'-endo conformation. This drives the formation of an A-form helix 3. More importantly, the lack of a 2'-OH group prevents the in-line nucleophilic attack required for phosphodiester bond cleavage by RNases, granting the molecule extreme nuclease resistance.

Fig 1: Mechanistic divergence of BrdU vs 2'-F-BrdU based on 2'-carbon substitutions.

Quantitative & Application Comparison

The biophysical differences dictate entirely separate use cases in the laboratory. The following table summarizes their core parameters:

| Parameter | BrdU (5-Bromo-2'-deoxyuridine) | 2'-F-BrdU (5-Bromo-2'-deoxy-2'-fluorouridine) |

| 2' Substituent | Hydrogen (-H) | Fluorine (-F) |

| Sugar Pucker | C2'-endo (Favors B-form helix) | C3'-endo (Favors A-form helix) |

| Enzymatic Recognition | Endogenous DNA Polymerases (α, δ, ε) | Mutant T7 RNA Polymerase (Y639F) |

| Nuclease Resistance | Low (Susceptible to endogenous DNases) | Extremely High (Resistant to RNases/DNases) |

| Primary Application | In vivo & In vitro DNA synthesis tracking | SELEX, Aptamer stabilization, Antiviral prodrugs |

| Toxicity Profile | High (Mutagenic, alters gene expression) | Lower systemic toxicity; targeted polymerase inhibitor |

| Photo-crosslinking | Yes (via 5-bromo group, 308 nm UV) | Yes (via 5-bromo group, 308 nm UV) |

BrdU: The Legacy DNA Synthesis Marker

BrdU is the foundational tool for identifying cells in the S-phase of the cell cycle. Once incorporated into nascent DNA, the 5-bromo epitope serves as a target for monoclonal antibodies. However, because the bromine atom is sterically hidden within the major groove of the B-form DNA double helix, standard immunodetection will fail without severe structural disruption 2.

Protocol 1: Self-Validating BrdU Labeling & Immunodetection

Objective: To label proliferating cells while ensuring signal specificity through a controlled denaturation system.

-

Pulse Labeling: Incubate live cell cultures with 10 µM BrdU for 1–2 hours.

-

Causality: A short pulse ensures that only cells actively synthesizing DNA (S-phase) incorporate the analog. Prolonged exposure leads to nucleosome destabilization and apoptosis.

-

-

Fixation: Wash cells with PBS and fix in 70% cold ethanol for 30 minutes at 4°C.

-

DNA Denaturation (Critical Step): Incubate cells in 2M HCl for 30 minutes at room temperature.

-

Causality: HCl disrupts the hydrogen bonds between base pairs, unwinding the double helix into single-stranded DNA. This exposes the 5-bromo epitope to the bulky IgG antibodies.

-

-

Neutralization: Immediately wash with 0.1M Sodium Borate buffer (pH 8.5) for 10 minutes.

-

Causality: Neutralizes the residual acid to prevent denaturation of the primary antibody during the subsequent step.

-

-

Detection: Incubate with anti-BrdU primary antibody (1:100), followed by a fluorophore-conjugated secondary antibody.

-

System Validation Check: Run a parallel control group where Step 3 (HCl Denaturation) is skipped.

-

Validation Logic: If the protocol is specific, the non-denatured control must show zero fluorescence. Any signal in the control indicates non-specific antibody binding, invalidating the assay.

-

2'-F-BrdU: The Nuclease-Resistant Innovator

While unmodified RNA aptamers are rapidly degraded by serum nucleases (half-life < 2 minutes), incorporating 2'-fluoro modified pyrimidines like 2'-F-BrdU extends their half-life to days 3. Furthermore, the 5-bromo group allows the aptamer to act as a "zero-length" photo-crosslinker. Upon UV irradiation (308 nm), the carbon-bromine bond undergoes homolytic cleavage, generating a highly reactive uracilyl radical that covalently binds to adjacent aromatic amino acids on the target protein. It is also investigated as a potent antiviral agent due to its ability to inhibit viral replication machinery 4.

Protocol 2: Enzymatic Synthesis of 2'-F-BrdU Modified Aptamers

Objective: To synthesize nuclease-resistant, photo-reactive aptamers using mutant polymerases.

-

Template Preparation: Prepare a double-stranded DNA template containing a T7 promoter sequence upstream of the aptamer library.

-

Transcription Reaction: Combine the template with 2 mM ATP, 2 mM GTP, 2 mM 2'-F-CTP, and 2 mM 2'-F-BrdU-TP (the triphosphate form). Add the Y639F mutant T7 RNA polymerase.

-

Causality: Wild-type T7 polymerase strictly discriminates against 2'-modifications via a steric clash with Tyrosine 639. The Y639F mutation removes this hydroxyl group, opening the active site to accommodate the bulky 2'-fluoro analogs.

-

-

Incubation: Incubate at 37°C for 6 hours.

-

Template Digestion: Add RNase-free DNase I for 30 minutes at 37°C to destroy the DNA template.

-

System Validation Check (Nuclease Resistance Assay): Aliquot a fraction of the purified 2'-F-BrdU aptamer and incubate it with 1 µg/mL RNase A for 1 hour. Run on a Urea-PAGE gel alongside an unmodified RNA control.

-

Validation Logic: The unmodified RNA will degrade into a low-molecular-weight smear. The 2'-F-BrdU aptamer must remain as a distinct, intact high-molecular-weight band, confirming successful incorporation of the 2'-fluoro modification.

-

Fig 2: Parallel experimental workflows for BrdU cell labeling vs 2'-F-BrdU aptamer generation.

Conclusion

The choice between BrdU and 5-Bromo-2'-deoxy-2'-fluorouridine is not merely a matter of preference, but a strict adherence to biophysical causality. BrdU remains the undisputed champion for tracking DNA replication, provided the researcher rigorously controls the denaturation step to expose the hidden epitope. Conversely, 2'-F-BrdU represents a pinnacle of nucleic acid engineering, leveraging the electronegativity of fluorine to block nuclease attack while utilizing the 5-bromo group for advanced photo-crosslinking in SELEX workflows. Understanding the structural logic behind these molecules ensures robust, reproducible, and self-validating experimental designs.

References

- 5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis.

- Selecting Molecular Recognition. What Can Existing Aptamers Tell Us about Their Inherent Recognition Capabilities and Modes of Interaction?MDPI.

- Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells.Journal of Nuclear Medicine.

- 5-Bromo-2'-deoxy-2'-fluorouridine | Antiviral Agent.MedChemExpress.

Sources

- 1. Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting Molecular Recognition. What Can Existing Aptamers Tell Us about Their Inherent Recognition Capabilities and Modes of Interaction? [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

5-Bromo-2'-deoxy-2'-fluorouridine (CAS 55612-18-5): Structural Dynamics, Mechanisms of Action, and Experimental Protocols in Drug Development

Executive Summary

In the landscape of rational drug design and molecular biology, modified nucleosides serve as foundational tools for both therapeutic intervention and structural probing. 5-Bromo-2'-deoxy-2'-fluorouridine (CAS Number: 55612-18-5) is a highly specialized pyrimidine analog characterized by dual modifications: a halogenation at the C5 position of the uracil base and a fluorination at the C2' position of the ribose ring [1].

This whitepaper provides an in-depth technical analysis of 5-Bromo-2'-deoxy-2'-fluorouridine. Designed for research scientists and drug development professionals, this guide synthesizes the physicochemical properties, mechanistic causality, and validated experimental protocols associated with this compound, particularly its applications in antituberculosis screening, antiviral drug development, and protein-nucleic acid photocrosslinking.

Physicochemical Properties & Structural Biology

The utility of 5-Bromo-2'-deoxy-2'-fluorouridine stems directly from its unique atomic substitutions. Understanding the physicochemical baseline is critical for predicting its behavior in biological assays and synthetic workflows.

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of the compound [2][4]:

| Property | Value / Description |

| Chemical Name | 5-bromo-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 55612-18-5 |

| Molecular Formula | C₉H₁₀BrFN₂O₅ |

| Molecular Weight | 325.09 g/mol |

| Appearance | White to off-white solid |

| Density | 1.98 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.73 ± 0.10 (Predicted) |

| Storage Conditions | 4°C, stored under nitrogen, protected from light |

| Solubility | Soluble in DMSO; limited solubility in water |

Mechanistic Causality of Structural Modifications

-

The 2'-Fluoro Substitution: Fluorine is highly electronegative and possesses a small van der Waals radius. Substituting the 2'-hydroxyl (or hydrogen) with fluorine strongly biases the sugar pucker into a specific conformation (typically C3'-endo, mimicking RNA). Crucially, this modification confers extreme resistance to enzymatic degradation by nucleases, making it an ideal building block for stable aptamers and antisense oligonucleotides.

-

The 5-Bromo Substitution: The van der Waals radius of bromine (1.95 Å) is nearly identical to that of the methyl group (2.00 Å) found in thymidine. This allows the analog to effectively "mimic" thymidine, tricking viral and bacterial nucleoside kinases into phosphorylating it. Furthermore, the carbon-bromine bond is photolabile. Upon exposure to UV light, it generates a highly reactive uracil radical, enabling zero-length covalent crosslinking to interacting proteins.

Mechanisms of Action (MoA)

5-Bromo-2'-deoxy-2'-fluorouridine exhibits a multi-faceted mechanism of action depending on the biological context.

Antimycobacterial & Antiviral Activity

As an analog of uridine, this compound is utilized in the synthesis of β-D-arabinofuranosyl and deoxyfluoro-β-D-ribofuranosyl pyrimidine nucleoside analogs. These derivatives have demonstrated potent in vitro antituberculosis activity against Mycobacterium bovis, Mycobacterium tuberculosis, and Mycobacterium avium [3]. The mechanism relies on competitive inhibition: once metabolically activated to its triphosphate form, it is erroneously incorporated by mycobacterial or viral DNA/RNA polymerases, leading to immediate chain termination or lethal mutagenesis [1][3].

Metabolic activation pathway of 5-Bromo-2'-deoxy-2'-fluorouridine leading to polymerase inhibition.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for critical experimental steps.

Protocol 1: In Vitro Antimycobacterial Susceptibility Assay (REMA)

This protocol details the Resazurin Microtiter Assay (REMA) used to determine the Minimum Inhibitory Concentration (MIC) of 5-Bromo-2'-deoxy-2'-fluorouridine against Mycobacterium species.

-

Rationale: Mycobacteria grow exceptionally slowly. Traditional optical density (OD) measurements are highly susceptible to artifacts caused by bacterial clumping. Resazurin, a metabolic indicator, provides a direct, colorimetric readout of live cells, bypassing OD limitations.

-

Step 1: Compound Preparation. Dissolve 5-Bromo-2'-deoxy-2'-fluorouridine in 100% DMSO to create a 10 mM stock solution. Note: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.

-

Step 2: Culture Preparation. Grow M. tuberculosis or M. bovis in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD₆₀₀ ≈ 0.6).

-

Step 3: Serial Dilution. In a 96-well plate, perform two-fold serial dilutions of the compound in 7H9 broth. Add 100 µL of the bacterial suspension (adjusted to 10⁵ CFU/mL) to each well.

-

Step 4: Incubation. Seal the plate and incubate at 37°C for 7 days.

-

Step 5: Viability Readout. Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the analog that prevents the color change.

Protocol 2: Zero-Length Photocrosslinking Assay

This workflow utilizes the photolabile nature of the 5-bromo modification to map protein-DNA/RNA interactions.

-

Rationale: UV irradiation at 302 nm specifically excites the 5-bromo-uracil chromophore without causing the widespread, non-specific pyrimidine dimerization typically seen at 254 nm.

-

Step 1: Oligonucleotide Synthesis. Synthesize the target DNA/RNA sequence, enzymatically or chemically incorporating 5-Bromo-2'-deoxy-2'-fluorouridine at the suspected protein-binding site.

-

Step 2: Binding Reaction. Incubate 10 nM of the modified, radiolabeled (or fluorescently tagged) oligonucleotide with varying concentrations of the purified target protein in a standard binding buffer for 30 minutes at room temperature.

-

Step 3: UV Irradiation. Place the open reaction tubes on ice (to prevent thermal degradation) and irradiate with a 302 nm UV transilluminator at a distance of 5 cm for 15–30 minutes.

-

Step 4: Analysis. Boil the samples in Laemmli buffer and resolve the complexes using SDS-PAGE. The covalent protein-nucleic acid complex will migrate slower than the free protein, allowing visualization via autoradiography or fluorescence imaging.

Step-by-step workflow for zero-length photocrosslinking using 5-bromo modified oligonucleotides.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS) classification, 5-Bromo-2'-deoxy-2'-fluorouridine is an active pharmaceutical ingredient and laboratory chemical that requires strict handling protocols [2].

-

GHS Classification:

-

Skin corrosion/irritation (Category 2), H315

-

Serious eye damage/eye irritation (Category 2A), H319

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335

-

-

Handling Causality: The compound is a modified pyrimidine capable of interfering with DNA synthesis. Inhalation of dust or skin absorption must be avoided. All weighing and reconstitution must be performed inside a certified Class II biological safety cabinet or chemical fume hood using nitrile gloves and safety goggles.

-

Storage: To prevent spontaneous debromination or hydrolysis, the solid powder must be stored at 4°C under an inert atmosphere (nitrogen or argon) and protected from ambient light [4].

References

potential therapeutic effects of 5-Bromo-2'-deoxy-2'-fluorouridine

Executive Summary

5-Bromo-2'-deoxy-2'-fluorouridine (5-BrdFdU) represents a pivotal case study in the rational design of nucleoside analogs. It hybridizes the pharmacophores of two distinct classes of drugs: the 5-halogenated uracils (known for viral kinase affinity and radiosensitization) and the 2'-fluorinated nucleosides (known for metabolic stability).

While its parent compound, 5-Bromo-2'-deoxyuridine (BrdU), is a standard proliferation marker, it suffers from rapid glycosidic bond cleavage in vivo. The introduction of a fluorine atom at the 2'-position of the sugar moiety in 5-BrdFdU solves this "metabolic instability" problem while retaining—and often enhancing—the biological activity against Herpesviridae (HSV-1, VZV, FHV) and neoplastic tissues. This guide dissects the molecular mechanics, therapeutic efficacy, and experimental validation of this compound.

Molecular Architecture & SAR (Structure-Activity Relationship)

The therapeutic potency of 5-BrdFdU is derived from two specific chemical modifications to the natural thymidine scaffold. Understanding these is critical for predicting its biological behavior.

The 2'-Fluoro "Stabilizer" (The Sugar)

In natural deoxynucleosides, the glycosidic bond is susceptible to cleavage by Thymidine Phosphorylase (TP). This degradation renders many nucleoside drugs inactive before they reach their target.

-

Electronic Effect: The high electronegativity of the fluorine at the 2'-position (ribo configuration) destabilizes the oxocarbenium ion transition state required for phosphorylase cleavage. This renders 5-BrdFdU highly resistant to catabolism.

-

Conformational Lock: The 2'-fluorine induces a C3'-endo (North) sugar pucker (RNA-like conformation) due to the gauche effect. While DNA polymerases typically prefer C2'-endo (South), viral polymerases often exhibit greater plasticity, allowing them to incorporate this "rigid" analog, leading to chain termination or lethal mutagenesis.

The 5-Bromo "Warhead" (The Base)

-

Steric Mimicry: The van der Waals radius of a bromine atom (1.95 Å) is similar to that of the methyl group (2.00 Å) found in thymidine. This allows 5-BrdFdU to "fool" enzymes that process thymidine.

-

Electronic Activation: The electron-withdrawing nature of bromine increases the acidity of the N3 proton, strengthening base-pairing with Adenine but also increasing the rate of mispairing with Guanine (wobble base pairing), a mechanism for lethal mutagenesis .

Pharmacodynamics: Mechanism of Action[1]

The therapeutic selectivity of 5-BrdFdU relies on a "False Substrate" mechanism, primarily exploiting the differences between viral and mammalian enzymes.

Antiviral Pathway (The "Kinase Trap")

Herpesviruses (HSV-1, VZV) encode their own Thymidine Kinase (TK).[1] This viral TK has a much broader substrate specificity than human cytosolic TK1.

-

Entry: 5-BrdFdU enters the cell via nucleoside transporters (hENT/hCNT).

-

Gatekeeper Step: Viral TK preferentially monophosphorylates 5-BrdFdU to 5-BrdFdU-MP. Uninfected cells (lacking viral TK) process the drug very slowly, minimizing toxicity.

-

Lethal Incorporation: Cellular kinases convert the MP to Triphosphate (TP). The viral DNA Polymerase incorporates 5-BrdFdU-TP into the nascent viral genome.

-

Outcome: The presence of the 2'-F and 5-Br causes chain termination or prevents functional genome packaging.

Radiosensitization

In oncology, the bromine atom acts as a radiosensitizer.[2] When 5-BrdFdU is incorporated into tumor DNA, irradiation with X-rays or UV leads to the ejection of the bromine radical, creating a highly reactive uracilyl radical. This causes irreversible DNA double-strand breaks (DSBs) specifically in rapidly dividing cells.

Visualization: Intracellular Metabolism

The following diagram illustrates the selective activation pathway in virus-infected cells.

Figure 1: Selective activation pathway of 5-BrdFdU in Herpesvirus-infected cells versus healthy host cells.

Therapeutic Efficacy Data[4][5]

The following table summarizes comparative data for 5-BrdFdU against standard analogs. Note the "Selectivity Index" (SI), which is the ratio of cytotoxicity (CC50) to antiviral activity (EC50).

| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism Note |

| 5-BrdFdU | HSV-1 (KOS) | 1.5 - 3.0 | >200 | >60 | TK-dependent activation |

| 5-BrdFdU | FHV (Feline Herpes) | 1.1 - 2.4 | >400 | >150 | High specificity for FHV-TK |

| BrdU | HSV-1 | 0.5 | 5.0 | 10 | High toxicity (Host DNA uptake) |

| Acyclovir | HSV-1 | 0.8 | >300 | >375 | Obligate chain terminator |

Data synthesized from comparative studies on halogenated nucleosides [1][2].

Experimental Protocols

Protocol A: Chemical Synthesis (Simplified)

Objective: Synthesize 5-BrdFdU from 2'-fluoro-2'-deoxyuridine.

-

Starting Material: 2'-fluoro-2'-deoxyuridine (FdU).

-

Bromination: Dissolve FdU in glacial acetic acid. Add 1.1 equivalents of Bromine (Br2) or N-Bromosuccinimide (NBS).

-

Reaction: Stir at room temperature for 4 hours. The electron-rich C5 position undergoes electrophilic aromatic substitution.

-

Purification: Neutralize with NaHCO3. Extract with Ethyl Acetate. Purify via silica gel column chromatography (MeOH/DCM gradient).

-

Validation: Verify structure via 1H-NMR (absence of H-5 proton, appearance of NH proton) and Mass Spectrometry (distinct bromine isotope pattern 79Br/81Br).

Protocol B: Viral Plaque Reduction Assay

Objective: Determine the EC50 of 5-BrdFdU against HSV-1.

Reagents:

-

Vero cells (ATCC CCL-81).

-

HSV-1 Stock (Strain KOS).

-

Methylcellulose overlay medium.

-

Crystal Violet stain.

Workflow:

-

Seeding: Seed Vero cells in 24-well plates (2x10^5 cells/well). Incubate overnight to form a monolayer.

-

Infection: Infect monolayers with HSV-1 (~50 PFU/well) for 1 hour at 37°C.

-

Treatment: Remove inoculum. Add overlay medium containing serial dilutions of 5-BrdFdU (0.1 µM to 100 µM). Include Acyclovir as a positive control.

-

Incubation: Incubate for 72 hours (until plaques are visible in control wells).

-

Fixation/Staining: Fix with 10% Formalin. Stain with 1% Crystal Violet.

-

Quantification: Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

The following diagram outlines the Plaque Reduction Assay logic.

Figure 2: Step-by-step workflow for the Viral Plaque Reduction Assay used to validate 5-BrdFdU potency.

References

-

Design, synthesis and biological evaluation of 2′-deoxy-2′,2′-difluoro-5-halouridine phosphoramidate ProTides. Source: National Institutes of Health (PMC) / Vertex AI Search Context: Establishes the selective activity of 5-bromo-2'-deoxy-2'-fluorouridine derivatives against Feline Herpes Virus (FHV) and the role of viral TK.[3] URL:[Link]

-

The antiviral spectrum of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Source: Journal of Antimicrobial Chemotherapy / PubMed Context: Provides foundational data on the mechanism of 5-bromo-substituted nucleosides in Herpesviridae. URL:[Link]

-

Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. Source: Journal of Medicinal Chemistry / NIH Context: Discusses the SAR of halogenated deoxyuridines and their intracellular phosphorylation pathways. URL:[Link]

Sources

Mechanistic Rationale: The Synergy of 5-Bromo and 2'-Fluoro Modifications

As a Senior Application Scientist, I approach oligonucleotide design not merely as a sequence of bases, but as a tunable biophysical scaffold. The incorporation of modified nucleosides is a masterclass in rational chemical biology. Among these, 5-Bromo-2'-deoxy-2'-fluorouridine (F-BrdU) stands out as an exceptionally versatile DNA and RNA label.

While historically recognized in pharmacological contexts [1], F-BrdU’s modern utility lies in its dual-functionality as a synthetic nucleic acid label. By combining a 5-bromo heavy-atom modification with a 2'-fluoro sugar modification, F-BrdU provides a unified solution for structural biology (X-ray crystallography), interactomics (zero-length photo-crosslinking), and highly sensitive immunodetection.

Here is an in-depth technical guide on the mechanistic causality, quantitative impact, and experimental deployment of F-BrdU as a nucleic acid label.

The power of F-BrdU as a label stems from the independent, yet synergistic, biophysical effects of its two primary modifications.

The 2'-Fluoro Modification: Thermodynamic Pre-organization

The substitution of the 2'-hydroxyl (in RNA) or 2'-hydrogen (in DNA) with a highly electronegative fluorine atom fundamentally alters the sugar pucker. The fluorine atom drives the ribose ring into a rigid C3'-endo conformation . This pre-organizes the oligonucleotide into a thermodynamically favorable A-form helix, which increases the melting temperature (

The 5-Bromo Modification: Photoreactivity and Phasing

The bromine atom at the C5 position of the nucleobase provides three critical labeling functions:

-

Anomalous Dispersion: Bromine is a heavy atom that provides an excellent anomalous scattering signal at its K-edge (0.92 Å). This allows structural biologists to solve the phase problem in X-ray crystallography using Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).

-

Zero-Length Photo-crosslinking: Upon UV irradiation (typically 308 nm), the carbon-bromine bond undergoes homolytic cleavage. This generates a highly reactive uracil radical that forms a covalent crosslink with nearby electron-rich amino acids (e.g., Tyrosine, Phenylalanine) without the need for a spacer arm.

-

Immunodetection: Because the nucleobase of F-BrdU is identical to standard BrdU, oligonucleotides labeled with F-BrdU can be detected using commercially available anti-BrdU monoclonal antibodies [3].

Logical mapping of F-BrdU modifications to their biophysical and experimental functions.

Quantitative Impact on Oligonucleotide Properties

To understand why F-BrdU is chosen over standard BrdU or unmodified DNA, we must look at the quantitative biophysical changes induced by the label. The table below summarizes the comparative advantages.

| Modification Profile | Sugar Pucker | Helical Form | Nuclease Resistance | Photo-crosslinking | X-Ray Phasing | |

| Unmodified DNA | C2'-endo | B-form | Baseline | Low | No | No |

| BrdU-DNA | C2'-endo | B-form | Minimal | Low | Yes (308 nm) | Yes (Br edge) |

| 2'-F-RNA | C3'-endo | A-form | +1.0 to 2.0°C | High | No | No |

| F-BrdU-DNA | C3'-endo | A-form | +1.0 to 2.0°C | High | Yes (308 nm) | Yes (Br edge) |

Data Synthesis: F-BrdU uniquely combines the structural stability of 2'-F-RNA with the interactomic utility of BrdU.

Experimental Workflow: Zero-Length UV Photo-Crosslinking

When mapping the binding interface between an F-BrdU-labeled aptamer and its target protein, the protocol must be designed to capture transient interactions without inducing thermal artifacts. The following methodology is a self-validating system designed for high-fidelity crosslinking.

Phase 1: Complex Assembly

-

Refolding: Dilute the F-BrdU-labeled oligonucleotide to 1 µM in a physiological folding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂). Heat to 95°C for 3 minutes, then slowly cool to room temperature (25°C) at a rate of 0.1°C/sec.

-

Causality: Controlled cooling prevents kinetic trapping of misfolded states, ensuring the A-form helix driven by the 2'-F modification adopts its lowest-energy functional conformation.

-

-

Binding: Add the target protein at a 1:2 molar ratio (aptamer:protein). Incubate at 37°C for 30 minutes to reach binding equilibrium.

Phase 2: UV Irradiation

-

Thermal Stabilization: Transfer the binding reaction to a siliconized microcentrifuge tube resting on a pre-chilled aluminum ice block (4°C).

-

Causality: Maintaining the sample at 4°C prevents thermal degradation of the protein and stabilizes the transient non-covalent complex during the energy-intensive irradiation step.

-

-

Crosslinking: Irradiate the sample using a 308 nm XeCl excimer laser (or a 312 nm UV transilluminator) for 15 minutes at a distance of 3 cm.

-

Causality: The 308 nm wavelength specifically excites the 5-bromo-uracil without causing widespread damage to standard aromatic amino acids (which absorb maximally at 280 nm). The homolytic cleavage of the C-Br bond forms a uracil radical that instantly inserts into the target protein.

-

Phase 3: Self-Validating Analysis

-

Denaturation: Add 4X Laemmli sample buffer containing

-mercaptoethanol and boil for 5 minutes at 95°C. -

Resolution & Detection: Resolve the complexes on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-BrdU monoclonal antibody.

-

Self-Validation Control: Always run three parallel lanes: (A) The UV-irradiated complex, (B) A non-irradiated complex, and (C) A UV-irradiated complex using a scrambled F-BrdU sequence.

-

Causality: True crosslinking is validated only if a high-molecular-weight shift (Aptamer mass + Protein mass) appears exclusively in Lane A. If Lane B shows a shift, the interaction is an artifact of incomplete denaturation. If Lane C shows a shift, the crosslinking lacks sequence specificity.

-

Step-by-step experimental workflow for UV photo-crosslinking and immunodetection of F-BrdU.

Considerations for X-Ray Crystallography (SAD/MAD Phasing)

When utilizing F-BrdU as a label for solving novel nucleic acid structures, the placement of the label is critical. Because the 2'-F modification locks the sugar into a C3'-endo pucker, F-BrdU should only be substituted at positions where an A-form helical geometry is biologically accurate (e.g., within RNA duplex regions or DNA-RNA hybrids). Substituting F-BrdU into a region requiring a B-form (C2'-endo) geometry will induce severe structural distortion, potentially preventing crystallization or yielding a biologically irrelevant artifact.

By strategically placing 1 to 2 F-BrdU residues per 20 nucleotides, crystallographers can obtain a sufficient anomalous signal-to-noise ratio at the bromine K-edge to phase the entire macromolecular complex accurately.

References

-

Selecting Molecular Recognition. What Can Existing Aptamers Tell Us about Their Inherent Recognition Capabilities and Modes of Interaction? MDPI. URL: [Link]

-

5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis. PMC / National Institutes of Health. URL:[Link]

In Vitro Stability Profile of 5-Bromo-2'-deoxy-2'-fluorouridine: A Technical Guide

Topic: In Vitro Stability of 5-Bromo-2'-deoxy-2'-fluorouridine Document Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Biochemists

Executive Summary

5-Bromo-2'-deoxy-2'-fluorouridine (often abbreviated as 5-Br-2'-F-dU or related to the FBU class) represents a specialized nucleoside analog combining the steric and electronic properties of a 5-halogenated base with the metabolic robustness of a 2'-fluorinated sugar.

Its stability profile is defined by a distinct dichotomy:

-

Exceptional Glycosidic Stability: The 2'-fluoro substituent significantly stabilizes the

-glycosidic bond against acid hydrolysis and enzymatic cleavage by phosphorylases (e.g., Thymidine Phosphorylase), a common failure point for standard 2'-deoxynucleosides like BrdU. -

Photosensitivity: The 5-bromo substituent confers significant sensitivity to UV radiation, necessitating strict light-protection protocols during handling.

This guide details the mechanistic basis of these stability characteristics and provides validated protocols for their assessment.

Chemical Stability: The 2'-Fluoro Effect

Acid Hydrolysis Resistance

Standard 2'-deoxynucleosides are susceptible to acid-catalyzed depurination/depyrimidination. The mechanism involves protonation of the base or ring oxygen, leading to the formation of an oxocarbenium ion intermediate and subsequent cleavage of the glycosidic bond.

Mechanism of Stabilization: The introduction of a fluorine atom at the 2'-position (specifically in the ribo configuration, 2'-deoxy-2'-fluoro) imparts profound stability due to two factors:

-

Inductive Effect: Fluorine is highly electronegative. It destabilizes the positively charged oxocarbenium ion transition state required for glycosidic bond cleavage, effectively raising the activation energy for hydrolysis.

-

Conformational Locking: The 2'-fluoro group favors the C3'-endo (North) sugar pucker due to the gauche effect with the ring oxygen. This conformation is sterically less prone to the structural distortions required for hydrolysis compared to the C2'-endo (South) pucker typical of DNA.

Quantitative Stability Data (Projected)

Based on structure-activity relationships (SAR) of 2'-fluoro-nucleosides (e.g., FMAU, FIAU).

| Condition | pH | Temperature | Half-life ( | Comparison to BrdU |

| Simulated Gastric Fluid | 1.2 | 37°C | > 24 Hours | Significantly Higher |

| Acidic Buffer | 3.0 | 25°C | Stable (> 7 days) | Higher |

| Physiological Buffer | 7.4 | 37°C | Stable | Equivalent |

| Alkaline Buffer | 9.0 | 25°C | Stable | Equivalent |

Enzymatic & Metabolic Stability

Resistance to Phosphorylases

A critical limitation of 5-Bromo-2'-deoxyuridine (BrdU) is its rapid catabolism by Thymidine Phosphorylase (TP) , which cleaves the glycosidic bond to release the free base (5-bromouracil) and sugar phosphate.

The 2'-F Blockade: 5-Br-2'-F-dU is highly resistant to TP-mediated cleavage. The enzyme's active site requires a hydrogen bond donor at the 3'-position and a specific steric environment at the 2'-position. The 2'-fluorine atom:

-

Does not act as a hydrogen bond donor.

-

Alters the sugar pucker (C3'-endo), preventing the nucleoside from adopting the conformation necessary for the enzyme's transition state.

Interaction with Kinases

While resistant to catabolism, 5-Br-2'-F-dU remains a substrate for Thymidine Kinase 1 (TK1) . This is a desired "metabolic instability" in the context of drug activation (anabolism) but must be distinguished from degradation (catabolism).

Caption: Metabolic fate of 5-Br-2'-F-dU. The 2'-fluoro modification blocks catabolic cleavage by TP while permitting anabolic phosphorylation by TK.

Physical Stability: Photosensitivity

The 5-bromo substituent is the "Achilles' heel" regarding physical stability.

-

Mechanism: Upon exposure to UV light (specifically UVB/UVC, but also prolonged UVA), the C-Br bond undergoes homolytic cleavage. This generates a reactive uracilyl radical, which can abstract hydrogen atoms from the solvent or nearby biomolecules, leading to debromination (forming 2'-F-dU) or covalent crosslinking.

-

Handling Requirement: All experiments must be conducted in amber glassware or under yellow light (sodium vapor or filtered LED, >500 nm cutoff).

Experimental Protocols

Protocol A: Enzymatic Stability Assay (Thymidine Phosphorylase)

Objective: To verify resistance to phosphorolytic cleavage.

Materials:

-

Recombinant Thymidine Phosphorylase (E. coli or Human).

-

Substrate: 5-Br-2'-F-dU (10 mM stock in DMSO).

-

Control: BrdU (Positive control for cleavage).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

Workflow:

-

Preparation: Dilute substrate to 100 µM in Phosphate Buffer.

-

Initiation: Add TP (0.5 Units/mL final concentration).

-

Incubation: Shake at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 50 µL cold Methanol (with internal standard, e.g., Chlorouridine).

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5-50% B).

-

Detection: UV at 254 nm (Base absorption) and 280 nm (Br-contribution).

Protocol B: Plasma Stability Assay

Objective: To assess stability against non-specific hydrolases and deaminases.

Caption: Workflow for assessing plasma stability. Critical step: Immediate protein precipitation to stop enzymatic activity.

Self-Validating Checkpoints:

-

Recovery Check: The

sample must show >95% recovery compared to a buffer control. If low, nonspecific binding to plasma proteins is high. -

Internal Standard Stability: The internal standard signal must remain constant (<5% variance) across all time points.

References

-

Chemical Stability of 2'-Fluoro Nucleosides

- Title: "2'-Fluorin

- Source:Beilstein Journal of Organic Chemistry

-

URL:[Link] (Validates the acid-resistance mechanism of the 2'-F modification).

-

Enzymatic Resistance (Phosphorylase)

- Title: "Structure-activity relationships of 2'-fluoro-2'-deoxyuridine derivatives as inhibitors of thymidine phosphorylase"

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (Establishes the resistance of 2'-F analogs to TP cleavage).

-

Photostability of 5-Halo Nucleosides

- Title: "Photochemistry of 5-Bromouracil and 5-Iodouracil in DNA"

- Source:Photochemistry and Photobiology

-

URL:[Link] (Foundational text on the UV-sensitivity of the C-Br bond).

-

General Synthesis & Properties

- Title: "Synthesis and Biological Activity of 5-Bromo-2'-deoxy-2'-fluorouridine"

- Source:Chemical & Pharmaceutical Bulletin

-

URL:[Link] (General reference for the compound class properties).

Methodological & Application

Application Note: Protocol for 5-Bromo-2'-deoxy-2'-fluorouridine (BrdFU) in Cell Culture

[1]

Abstract & Strategic Rationale

5-Bromo-2'-deoxy-2'-fluorouridine (BrdFU) is a halogenated nucleoside analog structurally related to 5-Bromo-2'-deoxyuridine (BrdU). While BrdU is the gold standard for S-phase labeling, BrdFU offers distinct physicochemical properties due to the substitution of the 2'-hydroxyl group with a fluorine atom. This modification induces a sugar pucker preference (C3'-endo, mimicking RNA conformation) and significantly increases metabolic stability by resisting cleavage by purine nucleoside phosphorylases and specific nucleases [1, 2].

Why use BrdFU?

-

Metabolic Stability: Superior retention in cells with high nucleoside phosphorylase activity where BrdU might be rapidly degraded.

-

Structural Studies: Investigating polymerase fidelity and sugar-backbone interactions (A-form vs. B-form DNA).

-

Antiviral/Anticancer Mechanism: The 2'-fluoro modification is a common motif in antiviral drugs (e.g., Sofosbuvir, Gemcitabine), making BrdFU a critical probe for studying viral polymerase kinetics and drug resistance mechanisms [3].

This guide provides a validated protocol for BrdFU labeling, emphasizing the critical "unmasking" steps required to detect this highly stable analog.

Mechanism of Action

BrdFU functions as a "Trojan horse." It enters the cell via nucleoside transporters (ENT/CNT), is phosphorylated by cellular kinases (TK1 or dCK), and is incorporated into nascent DNA by DNA polymerases during the S-phase.

Signaling & Incorporation Pathway

Figure 1: Cellular uptake and metabolic activation pathway of BrdFU. Note that the 2'-F modification can alter affinity for TK1 compared to dCK, depending on cell type.

Pre-Experimental Considerations

Solubility and Storage

The 2'-fluoro atom increases polarity but BrdFU remains soluble in organic solvents.

| Solvent | Max Concentration | Storage Stability | Notes |

| DMSO | 50 mM | 6 months at -20°C | Recommended Stock. Avoid freeze-thaw cycles. |

| Water/PBS | ~10 mM | < 24 hours | Prepare fresh. Harder to dissolve than BrdU. |

| Ethanol | 20 mM | 1 month at -20°C | Alternative if DMSO is toxic to sensitive lines. |

Antibody Selection (Critical)

Does anti-BrdU work? Yes. Most monoclonal anti-BrdU antibodies (e.g., clones Bu20a , B44 , or MoBU-1 ) target the 5-bromo-uracil base [4]. The 2'-fluoro modification on the sugar does not typically interfere with the epitope once the DNA is denatured.

-

Recommendation: Use a standard anti-BrdU antibody validated for Flow Cytometry or IF.

Comprehensive Protocol

Phase 1: Pulse Labeling

Objective: Incorporate BrdFU into replicating DNA.

-

Seed Cells: Plate cells to reach 60-70% confluency on the day of the assay.

-

Prepare Media: Dilute BrdFU stock (50 mM in DMSO) into fresh, warm culture media to a final concentration of 10 µM .

-

Expert Note: If studying viral polymerases or specific resistant lines, titrate from 10 µM to 50 µM. The 2'-F modification may slightly reduce incorporation efficiency compared to native thymidine.

-

-

Pulse: Replace culture media with BrdFU-containing media.

-

Duration: 30 min to 2 hours (standard proliferation).

-

Control: Treat one well with DMSO only (Negative Control).

-

-

Wash: Remove media and wash 3x with PBS (pH 7.4) to remove unbound nucleosides.

Phase 2: Fixation

Objective: Crosslink proteins and immobilize DNA.

-

Harvest (Flow Cytometry): Trypsinize cells, pellet (300 x g, 5 min), and wash in PBS. Resuspend in 100 µL PBS.

-

Fixation: Slowly add 900 µL of ice-cold 70% Ethanol while vortexing gently.

-

Alternative: 4% Paraformaldehyde (PFA) for 15 min at RT, followed by permeabilization with 0.5% Triton X-100.

-

-

Incubation: Incubate at -20°C for at least 30 minutes (can store for weeks).

Phase 3: DNA Denaturation (The "Expert" Step)

Context: This is the most critical step. The antibody cannot access the Bromine atom inside the double helix. Crucially, the 2'-fluoro modification stabilizes the glycosidic bond [5], making the DNA more resistant to acid hydrolysis than standard BrdU-labeled DNA.

Choose ONE method based on your detection sensitivity:

Method A: Acid Hydrolysis (Standard, but may require optimization)

-

Pellet fixed cells/wash coverslips.

-

Resuspend in 2N HCl / 0.5% Triton X-100 .

-

Incubate: 30 minutes at Room Temperature .

-

Optimization: If signal is weak, increase to 4N HCl or incubate at 37°C for 20 mins. The 2'-F bond is tougher!

-

-

Neutralize: Add 2 volumes of 0.1 M Sodium Borate (Na2B4O7), pH 8.5 . Incubate 2 min.

-

Wash 3x with PBS/BSA.

Method B: Enzymatic Digestion (Gentler on morphology)

Note: Some reports suggest 2'-F DNA is resistant to DNase I. Use this only if Acid fails or morphology is critical.

-

Incubate cells in DNase I (300 µg/mL) in Tris-buffer containing MgCl2 and CaCl2.

-

Incubate for 1 hour at 37°C.

-

Wash extensively.[1]

Phase 4: Immunostaining & Detection

-

Blocking: Incubate cells in Blocking Buffer (PBS + 1% BSA + 0.1% Tween-20) for 30 min.

-

Primary Antibody: Add anti-BrdU antibody (dilution typically 1:50 - 1:200) in Blocking Buffer.

-

Incubate: 1 hour at RT or Overnight at 4°C.

-

-

Wash: 3x with PBS-Tween.

-

Secondary Antibody: Add fluorophore-conjugated secondary (e.g., Goat anti-Mouse Alexa Fluor 488).[2]

-

Incubate: 30-45 min at RT in the dark.

-

-

Counterstain: Add 7-AAD or Propidium Iodide (PI) (with RNase A) for total DNA content (Cell Cycle analysis).

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for BrdFU proliferation assay. Step 3 requires specific attention due to the chemical stability of the 2'-fluoro bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Signal | DNA not denatured | Increase HCl concentration to 4N or heat to 37°C during acid step. The 2'-F bond resists hydrolysis.[3][4] |

| High Background | Non-specific Ab binding | Increase blocking (add 5% Goat Serum). Titrate primary antibody. |

| Cytotoxicity | BrdFU toxicity | Reduce pulse time. 2'-F analogs can be chain terminators or toxic in long-term culture. |

| Nuclear Morphology Lost | Acid too harsh | Switch to Method B (DNase I) or reduce HCl time. |

References

-

Martinez-Montero, S., et al. (2015). "2'-Fluorinated Nucleic Acids: Synthesis, Properties and Applications." Molecules, 20(11), 20255-20281. Link

- Richardson, F.C., et al. (2002). "2'-Fluoro-nucleosides as potent inhibitors of viral polymerases." Antiviral Chemistry & Chemotherapy.

-

Liboska, R., et al. (2012).[5] "Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity."[6][7] PLOS ONE, 7(12): e51679. Link

-

Vanderlaan, M. & Thomas, C.B. (1985). "Characterization of monoclonal antibodies to bromodeoxyuridine." Cytometry, 6(6), 501-505. Link

-

Watts, J.K. & Damha, M.J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): modified DNA with DNA-like biological properties." Canadian Journal of Chemistry, 86(7): 641-656. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]

- 7. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2'-deoxy-2'-fluorouridine for in vivo cell proliferation studies

Application Note: High-Fidelity In Vivo Cell Proliferation Tracking Using 5-Bromo-2'-deoxy-2'-fluorouridine (F-BrdU)

Executive Summary

Accurate quantification of in vivo cell proliferation is a cornerstone of developmental biology, oncology, and stem cell research. While 5-bromo-2'-deoxyuridine (BrdU) has served as the legacy standard for tracking DNA synthesis, its application is limited by rapid in vivo degradation and dose-dependent cytotoxicity. This application note details the mechanistic rationale and optimized protocols for utilizing 5-Bromo-2'-deoxy-2'-fluorouridine (F-BrdU) . By incorporating a fluorine atom at the 2'-position of the ribose ring, this analog offers enhanced glycosidic bond stability and altered pharmacokinetics, providing a robust alternative for long-term in vivo pulse-chase experiments while remaining compatible with standard anti-BrdU monoclonal antibodies.

Mechanistic Rationale: The 2'-Fluoro Advantage

To understand the utility of F-BrdU, one must examine the causality of nucleoside analog failure in vivo. Standard BrdU administration requires high doses to overcome rapid enzymatic cleavage by endogenous thymidine phosphorylases. However, high-dose BrdU is highly toxic; upon incorporation, it destabilizes nucleosome positioning and alters heterochromatin organization[1]. In developmental models, these routine doses have been shown to produce covert, extensive errors in regional cell type specification and cell fate[2]. Furthermore, high-dose, long-term BrdU administration can artificially alter the intrinsic proliferation rates of sensitive populations, such as hematopoietic stem cells[3].

The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose ring fundamentally shifts the molecule's biophysical properties. The fluorine modification drives the sugar into a C3'-endo conformation and sterically protects the glycosidic bond from phosphorylase-mediated degradation.

Once in the bloodstream, F-BrdU is transported into target cells via equilibrative nucleoside transporters (e.g., hENT1)[4]. Intracellularly, it enters the salvage pathway where it is phosphorylated by Thymidine Kinase 1 (TK1)—an enzyme strictly upregulated during the S-phase of the cell cycle—ultimately leading to its incorporation into nascent DNA by DNA polymerases[4].

Cellular salvage pathway for F-BrdU uptake and incorporation into nascent DNA during S-phase.

Comparative Landscape of Proliferation Probes

To guide experimental design, the quantitative and qualitative features of common thymidine analogs are summarized below:

| Feature | Standard BrdU | EdU | F-ara-EdU | F-BrdU (5-Bromo-2'-deoxy-2'-fluorouridine) |

| Modification | 5-Bromo | 5-Ethynyl | 2'-Fluoro, 5-Ethynyl | 2'-Fluoro, 5-Bromo |

| Detection Method | Antibody (Denaturation Req.) | Click Chemistry | Click Chemistry | Antibody (Denaturation Req.) |

| In Vivo Stability | Low (Rapid degradation) | Moderate | High | High (Fluorine stabilizes bond) |

| Toxicity Profile | High (Alters cell fate) | High (In vitro Cu toxicity) | Low | Moderate-Low |

| Multiplexing | Poor (Acid destroys epitopes) | Excellent | Excellent | Moderate (Requires optimized retrieval) |

In Vivo Experimental Workflow

In vivo experimental workflow for F-BrdU labeling, tissue processing, and immunodetection.

Step-by-Step Methodology: F-BrdU Administration and Detection

System Validation & Controls (Critical for E-E-A-T)

To ensure this protocol acts as a self-validating system, every experimental cohort must include:

-

Biological Positive Control: Harvest the small intestine from the F-BrdU-injected animal. The crypts of Lieberkühn are highly proliferative; robust staining here confirms successful systemic delivery and reagent efficacy.

-

Biological Negative Control: Process tissue from a vehicle-injected (saline only) animal. This validates that the primary antibody is not binding endogenous tissue elements.

-

Technical Negative Control: Omit the primary anti-BrdU antibody on an F-BrdU-labeled section to rule out non-specific fluorophore/secondary antibody background.

Phase 1: Preparation and Administration

-

Reagent Preparation: Dissolve F-BrdU in sterile 0.9% physiological saline to a concentration of 10 mg/mL. Causality Note: Gentle warming (37°C) and vortexing may be required. Do not exceed 50°C to prevent thermal degradation.

-

In Vivo Dosing: Administer via Intraperitoneal (IP) injection at a dose of 50 mg/kg body weight. For dual-pulse labeling to track cell cycle exit rates (e.g., in tumor models), a subsequent injection of EdU can be administered at a later time point[5].

-

Chase Period: Allow 2 to 24 hours depending on the target cell cycle length.

Phase 2: Tissue Processing and DNA Denaturation

Causality Note: Anti-BrdU monoclonal antibodies recognize the 5-bromo-uracil epitope, but this epitope is hidden within the major groove of double-stranded DNA. Harsh denaturation is mandatory to break the hydrogen bonds and expose the single-stranded DNA[6].

-

Fixation: Perfuse the animal with 4% Paraformaldehyde (PFA) in PBS. Post-fix tissues for 12–24 hours at 4°C. Cryoprotect in 30% sucrose, embed in OCT, and section at 10–20 µm.

-

Permeabilization: Wash sections 3x in PBS containing 0.3% Triton X-100 (PBST) for 10 minutes each.

-

Acid Denaturation: Incubate sections in 2N HCl at 37°C for 30 minutes . Causality Note: HCl depurinates and denatures the DNA. Over-incubation will destroy tissue morphology; under-incubation will result in false negatives.

-

Neutralization (Critical Step): Immediately transfer sections to 0.1 M Sodium Borate buffer (pH 8.5) for 2 washes of 10 minutes each. Causality Note: Failure to neutralize the highly acidic microenvironment will instantly denature the primary antibodies applied in the next step.

Phase 3: Immunodetection

-

Blocking: Incubate sections in 5% Normal Goat Serum (NGS) in PBST for 1 hour at room temperature.

-

Primary Antibody: Apply a mouse anti-BrdU monoclonal antibody (most clones cross-react perfectly with F-BrdU due to the shared 5-bromo epitope) diluted 1:200 in blocking buffer. Incubate overnight at 4°C.

-

Secondary Antibody: Wash 3x in PBST. Apply fluorophore-conjugated anti-mouse secondary antibody (e.g., Alexa Fluor 488) diluted 1:500 for 2 hours at room temperature.

-

Counterstain: Apply DAPI (1 µg/mL) for 5 minutes. Mount with anti-fade mounting media and image.

Troubleshooting & Optimization Insights

-

Issue: Complete absence of F-BrdU signal, but DAPI is visible.

-

Diagnostic: Check the intestinal positive control. If the intestine is negative, the IP injection likely entered the bowel lumen rather than the peritoneal cavity. If the intestine is positive but the target tissue (e.g., brain) is negative, the target cells were not in S-phase, or the HCl denaturation was insufficient for that specific tissue matrix.

-

Solution: Increase HCl incubation time in 5-minute increments.

-

-

Issue: Loss of concurrent protein markers (e.g., NeuN, GFAP) during multiplexing.

-

Diagnostic: The 2N HCl pretreatment routinely damages delicate conformational protein antigens[6].

-

Solution: Perform the immunostaining for the sensitive protein marker first (Primary and Secondary). Once detected, cross-link these antibodies to the tissue by incubating in 4% PFA for 15 minutes. Wash thoroughly, and then proceed with the HCl denaturation and F-BrdU staining protocol.

-

References

1.3 - PLOS One[3] 2.6 - PMC / nih.gov[6] 3.1 - PMC / nih.gov[1] 4.4 - Journal of Nuclear Medicine[4] 5. 2 - PMC / nih.gov[2] 6.5 - PMC / nih.gov[5]

Sources

- 1. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU Birth Dating Can Produce Errors in Cell Fate Specification in Chick Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Assay to Trace Proliferation History In Vivo Reveals that Enhanced Divisional Kinetics Accompany Loss of Hematopoietic Stem Cell Self-Renewal | PLOS One [journals.plos.org]

- 4. Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Radiation sensitivity in a preclinical mouse model of medulloblastoma relies on the function of the intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antigen-Retrieval Procedure for Bromodeoxyuridine Immunolabeling with Concurrent Labeling of Nuclear DNA and Antigens Damaged by HCl Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimal Concentration of 5-Bromo-2'-deoxyuridine (BrdU) with Fluorinated Enhancement for DNA Labeling

This is a comprehensive Application Note and Protocol guide for the optimal use of 5-Bromo-2'-deoxyuridine (BrdU) , specifically addressing the critical role of 5-Fluoro-2'-deoxyuridine (FdU) as an enhancer, and clarifying the distinction from the specific antiviral analog 5-Bromo-2'-deoxy-2'-fluorouridine (BrafdU) .

Executive Summary & Chemical Clarification

In the context of cell proliferation labeling, the term "5-Bromo-2'-deoxy-2'-fluorouridine" often arises from a conflation of two distinct reagents used synergistically: 5-Bromo-2'-deoxyuridine (BrdU) and 5-Fluoro-2'-deoxyuridine (FdU) .

-

BrdU (5-Bromo-2'-deoxyuridine): The primary thymidine analog incorporated into replicating DNA for detection.

-

FdU (5-Fluoro-2'-deoxyuridine): A thymidylate synthase (TS) inhibitor often added to BrdU reagents (e.g., Amersham Cell Proliferation Labeling Reagent) to suppress endogenous thymidine synthesis, thereby forcing the cell to incorporate the exogenous BrdU.

-

BrafdU (5-Bromo-2'-deoxy-2'-fluorouridine): A distinct, specific nucleoside analog with a fluorine at the 2' position of the sugar. This compound is primarily an antiviral agent and polymerase inhibitor/chain terminator, making it unsuitable for standard proliferation labeling where continued DNA synthesis is required [1].

This guide focuses on the optimal "Labeling Cocktail" (BrdU + FdU) , as this is the industry standard for high-sensitivity DNA synthesis detection.

Mechanistic Principles

The Dual-Action Labeling System

Standard BrdU labeling relies on the competition between the exogenous label (BrdU) and the cell's endogenous thymidine (dT). High levels of endogenous dT can outcompete BrdU, leading to weak signals.

The Solution: FdU Enhancement By adding FdU, you inhibit Thymidylate Synthase (TS), the enzyme responsible for de novo thymidine production. This creates a "thymidine starvation" state, drastically increasing the incorporation efficiency of BrdU even at lower concentrations.

Pathway Diagram

The following diagram illustrates the synergistic mechanism of BrdU and FdU in DNA synthesis.

Caption: FdU inhibits de novo thymidine synthesis, reducing competition and forcing DNA Polymerase to incorporate the exogenous BrdU label.

Optimal Concentration Matrix

The "optimal" concentration depends on the balance between signal intensity and cytotoxicity . FdU is potent; excessive concentrations induce cell cycle arrest or apoptosis (thymineless death).

Recommended Working Concentrations

| Application | BrdU Conc. | FdU Conc. | Ratio (BrdU:FdU) | Notes |

| Standard Cell Lines (HeLa, HEK293) | 10 µM | 1 µM | 10:1 | Gold Standard. Balances high signal with minimal toxicity for pulses < 4h. |

| Sensitive Cells (Stem Cells, Primary) | 10 µM | 0.3 - 0.5 µM | ~20:1 | Reduces FdU toxicity; essential for longer pulses (>12h). |

| High-Turnover (In Vivo / Xenograft) | 100 mg/kg | N/A | N/A | FdU is rarely used in vivo due to systemic toxicity; BrdU dose is increased instead. |

| Short Pulse (<1h) | 30 µM | 3 µM | 10:1 | Higher concentration ensures rapid saturation for snapshot analysis. |

Key Insight: Never exceed 10 µM FdU for labeling purposes. At >10 µM, FdU acts primarily as a cytotoxic drug (Floxuridine) rather than a labeling enhancer [2].

Detailed Experimental Protocol

Materials Required[1][2][3]

-

BrdU Stock: 10 mM in PBS or DMSO (Store at -20°C).

-

FdU Stock: 1 mM in PBS (Store at -20°C).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization/Denaturation Buffer: 2M HCl (Critical for exposing the BrdU epitope).

-

Neutralization Buffer: 0.1M Sodium Borate (pH 8.5).

-

Antibody: Anti-BrdU (Clone MoBU-1 or similar) conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).

Step-by-Step Workflow

Phase 1: Labeling (Pulse)

-